![molecular formula C17H22ClNO4 B2573837 Boc-(S)-alpha-(3-chlorobenzyl)proline CAS No. 706806-69-1](/img/structure/B2573837.png)
Boc-(S)-alpha-(3-chlorobenzyl)proline
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Overview
Description
Boc-(S)-alpha-(3-chlorobenzyl)proline is a synthetic compound that belongs to the family of proline analogs. It is a specialty product for proteomics research . The molecular formula is C17H22ClNO4 and the molecular weight is 339.81 .
Molecular Structure Analysis
The molecule contains a total of 45 atoms. There are 22 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Chlorine atom . It contains 46 bonds in total: 24 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .Scientific Research Applications
Synthesis and Polymer Applications
Boc-(S)-alpha-(3-chlorobenzyl)proline has been used in the synthesis of well-defined homo- and copolymers of l-proline. By using the Boc-protected, rather than the free amino acid, researchers successfully synthesized highly pure l-proline NCA (N-carboxy anhydride), which led to the creation of poly(l-proline) homopolymers and various copolypeptides (Gkikas et al., 2011).
Stereochemical Properties in Peptide Bond Formation
Studies on α-Methyl-L-proline, an α-substituted analog of proline, have shown the use of N-Boc-protected α-methyl-L-proline to analyze the cis-trans prolyl peptide bond equilibrium in short peptides. This research provides insights into the conformationally constraining properties of such proline derivatives (Torbeev et al., 2012).
Catalysis in Organic Synthesis
Boc-l-proline, as a chiral ligand, was applied in the enantioselective phenylacetylene addition to aromatic aldehydes. This application broadens the utility of proline in asymmetric catalysis, achieving good yields and enantioselectivities (Zhou et al., 2004).
Catalytic Properties in Organic Reactions
Research on mono- and disubstituted O-ferrocenoyl conjugates of hydroxy-L-proline amino acids, which were protected by the Boc group, explored their catalytic properties in aldol addition reactions. The study highlighted the influence of the proline residue's position relative to the catalyst scaffold on the enantioselectivity of reaction products (Al-Momani & Lataifeh, 2013).
Conformational Analysis in Peptide Structure
A synthetic analog of the membrane-active fungal peptide antibiotic zervamycin IIA, which includes Boc-protected amino acids, demonstrates the importance of Boc-proline in understanding peptide backbone conformations and their implications in biological functions (Karle et al., 1987).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTFJXPAPHYWKB-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-alpha-(3-chlorobenzyl)proline |
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